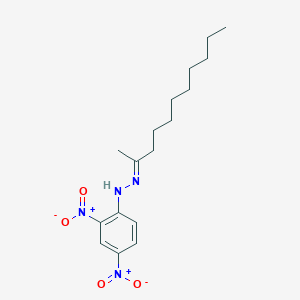

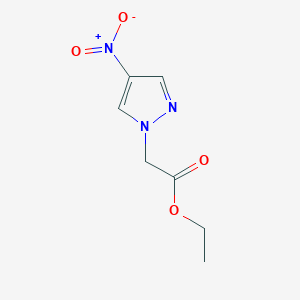

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

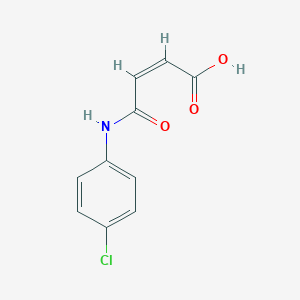

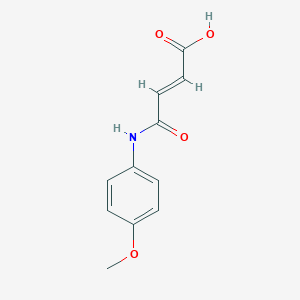

The compound "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. A novel approach for synthesizing fully substituted 2,5-dihydrothiophenes involves a sequential one-pot four-component reaction, which can lead to the formation of 5-amino thiophene-2,4-dicarboxylates upon acidic treatment . Another method includes the Chan-Lam cross-coupling, which has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, indicating the versatility of thiophene derivatives in cross-coupling reactions . The Gewald reaction is also a notable one-pot synthesis method for 2-aminothiophenes, which utilizes aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as in "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate," can significantly influence the electronic properties and reactivity of the molecule. The presence of amino and carboxylate groups can also introduce additional sites for further chemical modifications .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, reactions with acetylenic esters can lead to the formation of dihydrothiepin dicarboxylates, showcasing the reactivity of the amino group in the thiophene ring . The introduction of acetyl groups, as seen in the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, can also impart novel fluorescence properties to the molecule . Furthermore, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives demonstrates the thiophene ring's ability to incorporate a variety of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, nitration reactions can lead to the formation of nitrothiophene derivatives, which have been studied for their NMR properties and potential to form novel ring systems . Additionally, the conversion of methyl 3-hydroxythiophene-2-carboxylate to various ethers and acids through halogenation and alkylation reactions highlights the chemical versatility and reactivity of thiophene carboxylates .

Propriétés

IUPAC Name |

2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFISJQMZJNEHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345863 |

Source

|

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

CAS RN |

438532-72-0 |

Source

|

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)